molecular formula C19H23BrN4O2 B2956222 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide CAS No. 1226454-22-3

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide

Cat. No.: B2956222
CAS No.: 1226454-22-3
M. Wt: 419.323
InChI Key: XYBJQHSFNSMHJX-UHFFFAOYSA-N
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Description

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide features a pyrimidine core substituted with an azepane (7-membered amine ring) at position 2 and a methyl group at position 6. This pyrimidine moiety is connected via an ether linkage to an acetamide group, which is further substituted with a 3-bromophenyl ring.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-14-11-18(23-19(21-14)24-9-4-2-3-5-10-24)26-13-17(25)22-16-8-6-7-15(20)12-16/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBJQHSFNSMHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with 3-bromophenyl acetamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Structure Substituents on Acetamide Halogen/Functional Groups Key Physicochemical Data Source
Target: 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide Pyrimidine 3-bromophenyl Br (meta) N/A (inferred stability)
Analog 1: 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamide Pyrimidine 4-chloro-2-fluorophenyl Cl (para), F (ortho) N/A
Analog 2: ORM-10962 (2-(4-hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide) Pyridine-chroman Hydroxypiperidine None Sodium/calcium exchanger inhibitor activity
Analog 3: 7c (2-[6-(3-chlorophenyl)-3,5,7-trimethyl-4-oxo-pyrrolo[3,4-d]pyridazin-1-yl]oxy-N-p-tolylacetamide) Pyrrolo[3,4-d]pyridazinone p-tolyl, 3-chlorophenyl Cl (meta) m.p. 248–250°C; dual COX/LOX inhibition
Analog 4: 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine 4-bromophenyl Br (para) m.p. 433–435 K; intramolecular H-bonds
Key Observations:
  • Halogen Effects : The meta-bromine in the target compound may enhance lipophilicity and halogen bonding compared to para-chloro/fluoro substituents in analogs 1 and 3. Bromine’s larger atomic radius could improve receptor binding .
  • Core Heterocycles: Pyrimidine (target) and pyrazine (analog 4) differ in nitrogen positioning, affecting electron distribution and hydrogen-bonding capacity. Pyrrolo[3,4-d]pyridazinone (analog 3) introduces a fused ring system, likely altering metabolic stability .

Biological Activity

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of an azepane ring, a pyrimidine derivative, and an acetamide moiety. Its molecular formula is C20H26N4O3C_{20}H_{26}N_{4}O_{3} with a molecular weight of approximately 370.453 g/mol. The unique arrangement of functional groups enhances its potential biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antidiabetic Effects : Research has shown that related compounds with similar structures possess significant antidiabetic properties. For instance, a study highlighted the efficacy of a related compound, demonstrating its ability to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)Binding Energy (kcal/mol)
This compoundPotential AntidiabeticTBDTBD
FA2 (related compound)Antidiabetic5.17 ± 0.28 (α-glucosidase)-7.02
FA2 (related compound)Antidiabetic18.82 ± 0.89 (α-amylase)-6.6

The proposed mechanism of action for compounds similar to This compound involves enzyme inhibition. These compounds interact with the active sites of enzymes involved in glucose metabolism, leading to decreased glucose absorption in the intestines and improved glycemic control.

Case Studies

  • Antidiabetic Screening : A study screened synthetic heterocyclic compounds for their antidiabetic effects using computational tools and laboratory experiments. The findings indicated that related compounds showed promising results in reducing blood glucose levels in alloxan-induced diabetic mice models .
    • Results Summary :
      • Significant reductions in fasting glucose levels.
      • Histological examinations revealed preservation of pancreatic architecture.
  • Enzyme Inhibition Studies : In vitro enzyme inhibition assays demonstrated that related compounds exhibit non-competitive inhibition against alpha-glucosidase and alpha-amylase, with calculated IC50 values indicating potent biological activity .

Toxicological Profile

The safety profile of This compound is essential for its potential therapeutic application. Toxicological assessments typically include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate its safety for human use.

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